Sglt1/2-IN-2

SGLT1 inhibition SGLT2 inhibition In vitro pharmacology

Research requiring true dual SGLT1/SGLT2 inhibition cannot substitute selective SGLT2 agents (e.g., dapagliflozin) or weak dual inhibitors like canagliflozin (SGLT1 IC50=663 nM). Sglt1/2-IN-2 provides validated potency for mechanistic studies. - In vitro: SGLT1 IC50=96 nM; SGLT2 IC50=1.3 nM (C-glucoside scaffold) - In vivo: Active in rat OGTT (1 & 10 mg/kg) and db/db mice postprandial models - Distinct from sotagliflozin class; features 5,5-difluorohexose core for SAR exploration - Ideal positive control or benchmark for next-gen dual inhibitor development

Molecular Formula C23H26F2O7
Molecular Weight 452.4 g/mol
Cat. No. B12425192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSglt1/2-IN-2
Molecular FormulaC23H26F2O7
Molecular Weight452.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1CC2=CC3=C(C=C2)OCCC3)C4C(C(C(C(O4)CO)(F)F)O)O)O
InChIInChI=1S/C23H26F2O7/c1-30-18-10-16(27)15(21-20(28)22(29)23(24,25)19(11-26)32-21)9-14(18)8-12-4-5-17-13(7-12)3-2-6-31-17/h4-5,7,9-10,19-22,26-29H,2-3,6,8,11H2,1H3/t19-,20+,21+,22-/m1/s1
InChIKeyLPRSLQSOVPNTKW-CLAROIROSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sglt1/2-IN-2: Dual SGLT1/SGLT2 Inhibitor


Sglt1/2-IN-2 (CAS 2387812-73-7) is a synthetic small molecule that functions as a dual inhibitor of sodium-glucose cotransporter 1 (SGLT1) and 2 (SGLT2) . It is a C-glucoside derivative that demonstrates potent inhibitory activity against both transporters, making it a valuable chemical probe for investigating the combined roles of intestinal and renal glucose absorption [1]. Its in vivo efficacy has been validated in oral glucose tolerance tests (OGTT) in rodent models [1].

Why Sglt1/2-IN-2 Cannot Be Substituted


A generic substitution of Sglt1/2-IN-2 with a selective SGLT2 inhibitor (e.g., dapagliflozin, empagliflozin) or a less potent dual inhibitor is scientifically invalid for studies requiring concurrent inhibition of both SGLT1 and SGLT2. Selective SGLT2 inhibitors exhibit a high selectivity ratio (e.g., 1200-fold for dapagliflozin) [1], which precludes meaningful SGLT1 inhibition at pharmacologically relevant doses. Similarly, other dual inhibitors like canagliflozin have a much lower SGLT1 affinity (IC50 of 663 nM) [2] compared to Sglt1/2-IN-2. This results in distinct pharmacological profiles, particularly regarding postprandial glucose control, which relies on intestinal SGLT1 inhibition. The evidence below quantifies Sglt1/2-IN-2's specific potency and in vivo efficacy that differentiate it from these alternatives.

Sglt1/2-IN-2: Key Evidence for Selection


Dual Inhibition Profile vs Sotagliflozin

Sglt1/2-IN-2 demonstrates a dual inhibitory profile with an IC50 of 1.3 nM for SGLT2 and 96 nM for SGLT1, resulting in a calculated SGLT2:SGLT1 selectivity ratio of approximately 74-fold [1]. In comparison, the clinical dual inhibitor sotagliflozin has reported IC50 values of 1.8 nM for SGLT2 and 36 nM for SGLT1, yielding a 20-fold selectivity ratio [2][3]. While Sglt1/2-IN-2 shows lower absolute potency on SGLT1 than sotagliflozin, it maintains a more balanced dual inhibition profile compared to other agents like canagliflozin, which has a >150-fold selectivity ratio due to its weak SGLT1 inhibition (IC50 = 663 nM) [4].

SGLT1 inhibition SGLT2 inhibition In vitro pharmacology

In Vivo Efficacy in an OGTT Model

Sglt1/2-IN-2 has been directly shown to produce a robust, dose-dependent reduction in blood glucose excursion in an oral glucose tolerance test (OGTT) in Sprague Dawley rats [1]. The compound was effective at both 1 mg/kg and 10 mg/kg oral doses. This demonstrates oral bioavailability and functional dual inhibition in a living system. Furthermore, it showed postprandial glucose control in db/db mice when dosed orally at 10 mg/kg [1]. This in vivo efficacy contrasts with compounds that may have high in vitro potency but fail to translate to a physiological setting due to poor pharmacokinetics or bioavailability.

In vivo pharmacology OGTT Glucose control Rodent model

Unique 5,5-Difluorohexose Core Structure

Sglt1/2-IN-2 is characterized by a distinct 5,5-difluorohexose core, which differentiates it from other C-glucoside SGLT2 inhibitors and dual inhibitors that often lack this specific substitution [1]. For instance, sotagliflozin is a 1-thio-beta-L-xylopyranose derivative [2]. The difluoro substitution is a key pharmacophore feature designed to enhance metabolic stability and potency. The chemical name (2S,3R,4R,6R)-2-[5-(3,4-dihydro-2H-chromen-6-ylmethyl)-2-hydroxy-4-methoxyphenyl]-5,5-difluoro-6-(hydroxymethyl)oxane-3,4-diol confirms this unique structure. This structural divergence underpins its specific selectivity profile and physicochemical properties (e.g., LogP of 2.1) .

Medicinal chemistry Structure-Activity Relationship C-Glucoside

Sglt1/2-IN-2: Key Research Applications


Dual SGLT1/2 Inhibition in Postprandial Glucose Control

Sglt1/2-IN-2 is ideally suited for in vivo studies aimed at dissecting the relative contribution of intestinal SGLT1 inhibition versus renal SGLT2 inhibition to postprandial glucose control. Its demonstrated efficacy in an OGTT model in rats and postprandial glucose control in db/db mice [1] provides a validated experimental starting point. Researchers can use this compound to probe the mechanism of action of dual inhibition, contrasting its effects with those of highly selective SGLT2 inhibitors or selective SGLT1 inhibitors in comparative glucose tolerance tests.

Benchmarking Novel SGLT Inhibitors in Vivo

Given its characterized in vitro profile (IC50 SGLT1: 96 nM, SGLT2: 1.3 nM) and in vivo efficacy (1 and 10 mg/kg in rat OGTT) [1], Sglt1/2-IN-2 serves as an excellent positive control or benchmark compound in preclinical drug discovery. Scientists developing next-generation SGLT1/2 dual inhibitors or novel SGLT2 inhibitors can directly compare the glucose-lowering efficacy, potency, and pharmacokinetic profile of their new chemical entities against this well-defined tool compound.

Non-Sotagliflozin Dual Inhibitor Chemotype

For research groups interested in the therapeutic potential of SGLT1/2 dual inhibition but seeking to avoid the specific pharmacological profile or intellectual property associated with the sotagliflozin class, Sglt1/2-IN-2 offers a structurally distinct alternative. Its unique 5,5-difluorohexose C-glucoside core may exhibit different off-target binding, tissue distribution, or metabolic stability, making it a valuable tool for exploring structure-activity relationships and the broader pharmacologic landscape of dual SGLT inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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